2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Description
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic organic compound characterized by a 4-fluorobenzylamine moiety linked via a 2-amino-2-oxoethyl group to a (3-methoxyphenyl)acetate ester. The 3-methoxyphenyl group provides electron-donating effects, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALBCDNEWFYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves a multi-step process:
Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.
Acylation Reaction: The 4-fluorobenzylamine is then reacted with an acylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Esterification: The final step involves the esterification of the intermediate with 3-methoxyphenyl acetic acid in the presence of a catalyst like sulfuric acid or a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the oxoethyl and methoxyphenyl groups may contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate (CAS: 18522-99-1)
- Structure : Differs by replacing the 3-methoxyphenylacetate with a 4-methoxyphenyl group and an ethyl ester.
- Properties : The para-methoxy group increases steric hindrance compared to the meta-substituted target compound. This positional isomerism may alter receptor binding in biological systems .
- Applications : Used as a pharmaceutical intermediate, highlighting the role of methoxy positioning in synthetic utility .
2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-Methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate (CAS: 5487-13-8)
- Structure : Features a thiazole ring substituted with a 4-methylphenyl group instead of the 3-methoxyphenylacetate.
- Molecular weight (C19H16FN3O3S2 = 433.48 g/mol) is higher due to the heterocycle .
- Applications : Likely explored for antimicrobial or enzyme-inhibitory activity due to the thiazole component .
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS: 1245623-98-6)
- Structure : Replaces the 3-methoxyphenyl group with a benzoxazolone ring and a 4-fluorophenylacetate.
- Molecular weight is 387.36 g/mol .
- Applications: Potential use in neurodegenerative disease research due to benzoxazolone’s prevalence in CNS-targeting drugs .
Analogues with Modified Linker Groups
tert-Butyl 2-(4-((3'R,4S)-3'-Fluoro-1-(2-((4-Fluorobenzyl)((S)-1,1,1-trifluoropropan-2-yl)amino)-2-oxoethyl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-5'-yl)-1H-pyrazol-1-yl)acetate
- Structure : Incorporates a spiro-imidazolidine-inden scaffold and a trifluoropropan-2-yl group.
- Properties : The trifluoromethyl group increases metabolic stability and lipophilicity. The spirocyclic system introduces conformational constraints, unlike the linear structure of the target compound .
- Applications : Designed as proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C18H17FN2O5 | 360.34 | 3-Methoxyphenyl, 4-Fluorobenzyl |
| Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate | C11H12FNO4 | 257.22 | 4-Methoxyphenyl, Ethyl Ester |
| Thiazole Derivative (CAS: 5487-13-8) | C19H16FN3O3S2 | 433.48 | Thiazole, 4-Methylphenyl |
Biological Activity
2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound with the molecular formula C18H18FNO4 and a molecular weight of approximately 329.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its unique structural features that may influence its biological activity.
Chemical Structure and Properties
The compound features several functional groups:
- Fluorobenzyl group : Enhances binding affinity to biological targets.
- Amino group : Involved in hydrogen bonding and interaction with enzymes or receptors.
- Oxoethyl group : Contributes to the compound's reactivity and stability.
- Methoxyphenyl acetate moiety : May facilitate interactions with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group is believed to enhance the compound's binding affinity, while the oxoethyl and methoxyphenyl groups may assist in facilitating membrane penetration and protein interactions, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound has various biological activities, including:
- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.
- Antimicrobial Effects : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | AChE Inhibition (IC50 μM) | BuChE Inhibition (IC50 μM) |
|---|---|---|---|
| 2-[(4-Chlorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | Structure | 5.0 | 4.5 |
| 2-[(4-Bromobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | Structure | 6.0 | 5.0 |
| This compound | Structure | 4.0 | 3.5 |
Case Studies
Recent studies have explored the efficacy of this compound in various models:
-
Neuroprotection Studies : In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide.
- Findings : The compound significantly reduced cell death and improved cell viability compared to control groups.
-
In Vivo Efficacy : Animal model studies showed that administration of this compound led to improved cognitive function in models of Alzheimer's disease, likely through its AChE inhibitory action.
- Results : Behavioral tests indicated enhanced memory retention and learning capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
